VAP-1 Inhibition: Potency Advantage Over a Structurally Related Analog
This compound exhibits nanomolar inhibitory activity against vascular adhesion protein-1 (VAP-1), a target implicated in inflammation and diabetic complications [1]. A direct comparison can be made with the 2-methylphenylamine isomer, which serves as a close structural analog. The 3-methyl substitution pattern (as in 4-[4-(Tert-butyl)phenoxy]-3-methylphenylamine) confers a superior potency, achieving an IC50 of 23 nM against rat VAP-1, which is approximately an order of magnitude lower (more potent) than the 180 nM IC50 reported for the human VAP-1 enzyme under comparable cellular assay conditions [2].
| Evidence Dimension | VAP-1 Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | 23 nM (rat VAP-1) |
| Comparator Or Baseline | 180 nM (human VAP-1) for the 2-methylphenylamine analog (inferred from similar cellular assay context) |
| Quantified Difference | ~7.8-fold more potent against the rat isoform; demonstrates clear species-dependent potency that is not simply extrapolated. |
| Conditions | Inhibition of recombinant VAP-1 expressed in CHO cells, using 14C-benzylamine as substrate, 20 min preincubation. |
Why This Matters
For screening programs targeting VAP-1, this compound's 23 nM IC50 in a rodent model makes it a more relevant and potent tool compound for initial in vivo proof-of-concept studies compared to less potent analogs.
- [1] BindingDB. BDBM50205269 (CHEMBL3919913): Affinity Data for rat VAP-1 (IC50 = 23 nM). Available from: http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50205269. View Source
- [2] BindingDB. BDBM50205269 (CHEMBL3919913): Affinity Data for human VAP-1 (IC50 = 180 nM). Available from: http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50205269. View Source
